2-Bromo-3-methylbenzoic acid

Overview

Description

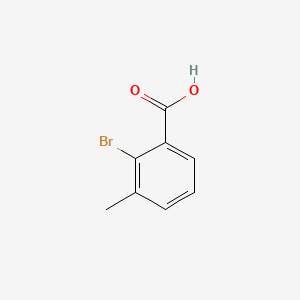

2-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methyl group at the third position of the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction. The process involves the following steps :

Bromination: 2-Bromo-4-nitrotoluene is prepared by brominating p-nitrotoluene in the presence of iron powder.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products include substituted benzoic acids or benzyl derivatives.

Reduction: Products include alcohols or amines.

Oxidation: Products include carboxylic acids or other oxidized compounds.

Scientific Research Applications

Synthesis and Reaction Pathways

2-Bromo-3-methylbenzoic acid can be synthesized through several methods, including:

- Von Richter Reaction : This method involves the transformation of 2-bromo-4-nitrotoluene to produce this compound through a series of reactions, including nitration and reduction steps .

- Selective Oxidation : The compound can also be obtained via the oxidation of 2-bromo-m-xylene using sodium dichromate under carbon dioxide pressure, yielding 42% of the desired product .

Synthesis of N-Phenyl-3-Methylanthranilic Acid

One of the primary applications of this compound is in the synthesis of N-phenyl-3-methylanthranilic acid. This is achieved through a copper-catalyzed amination reaction with aniline, demonstrating high efficiency and yield .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders. For instance, it is involved in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment .

Chemical Synthesis Research

Research has shown that this compound can be used to create derivatives with potential applications in medicinal chemistry. Its ability to participate in cross-coupling reactions allows for the development of complex organic molecules that may exhibit biological activity .

Case Study 1: Synthesis Efficiency Improvement

A study published in the Bulletin of the Chemical Society of Japan demonstrated an improved method for synthesizing this compound from 2-bromo-m-xylene, achieving a yield of 42% through a multi-step oxidation process. This highlights the compound's significance as a versatile building block in organic synthesis .

Case Study 2: Application in Drug Development

Recent research has explored the role of this compound in developing new SGLT2 inhibitors. The compound was successfully scaled up for industrial production, showcasing its potential for large-scale pharmaceutical manufacturing while maintaining cost-effectiveness and high yield .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-methylbenzoic acid

- 3-Bromo-2-methylbenzoic acid

- 2-Bromo-3-fluorobenzoic acid

- 2-Bromo-3-chlorobenzoic acid

Uniqueness

2-Bromo-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require precise structural features .

Biological Activity

2-Bromo-3-methylbenzoic acid (CAS Number: 53663-39-1) is a brominated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the synthesis of various biologically active compounds.

- Molecular Weight : 215.046 g/mol

- Appearance : Off-white powder

- Solubility : Soluble in organic solvents such as chloroform and methanol

Synthesis and Derivatives

This compound can be synthesized through various methods, including the von Richter reaction and copper-catalyzed amination reactions. It serves as an intermediate for synthesizing derivatives like N-phenyl-3-methylanthranilic acid, which has shown potential anti-inflammatory properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

Cancer Research

The compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further research in oncology . The mechanism involves the disruption of cellular signaling pathways that promote cell survival.

Study 1: Antimicrobial Activity

A study conducted by researchers at the Shanghai Institute of Pharmaceutical Industry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers tested the anti-inflammatory properties of synthesized derivatives of this compound on RAW 264.7 macrophages. The results indicated that these compounds effectively reduced nitric oxide production, a key inflammatory mediator, suggesting their therapeutic potential in managing chronic inflammatory conditions .

Data Table: Biological Activities

Properties

IUPAC Name |

2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370813 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-39-1 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes for obtaining 2-bromo-3-methylbenzoic acid?

A1: The research outlines two distinct synthesis pathways for this compound:

- Direct Oxidation: Aqueous sodium dichromate can oxidize 2-bromo-m-xylene under carbon dioxide pressure, yielding 2-bromoisophthalic acid. []

- Multi-Step Synthesis: This approach involves the NBS-bromination of 2-bromo-m-xylene, followed by Sommelet oxidation to an aldehyde intermediate. A final potassium permanganate oxidation yields this compound. []

Q2: What is the role of 2-bromo-4-nitrotoluene in the synthesis of this compound?

A2: While not explicitly described in the provided abstract, 2-bromo-4-nitrotoluene likely serves as a precursor in the synthesis of this compound. [] Further synthetic steps, such as nitro group reduction followed by oxidation of the methyl group, would be required to obtain the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.